molecular formula C13H16ClNO2 B13503503 4-(2-Chlorobenzyl)piperidine-4-carboxylic acid

4-(2-Chlorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B13503503
M. Wt: 253.72 g/mol
InChI Key: FTYOQKRMIXCPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorobenzyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzyl)piperidine-4-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-Chlorobenzyl)piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorobenzyl)piperidine-4-carboxylic acid
  • 4-(2-Bromobenzyl)piperidine-4-carboxylic acid
  • 4-(2-Methylbenzyl)piperidine-4-carboxylic acid

Uniqueness

4-(2-Chlorobenzyl)piperidine-4-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with biological membranes, potentially leading to improved therapeutic properties .

Biological Activity

4-(2-Chlorobenzyl)piperidine-4-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-chlorobenzyl group and a carboxylic acid functional group. This structural arrangement is significant for its biological activity, particularly in modulating enzyme interactions and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory effects : The compound has shown promise as an inhibitor of enzymes involved in inflammatory pathways.
  • Neuropharmacological potential : Its structural similarity to other pharmacologically active compounds suggests possible interactions with neurotransmitter systems.
  • Antimicrobial and anticancer properties : Ongoing studies are exploring its efficacy against various cancer cell lines and microbial strains.

The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes that play critical roles in disease pathways, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory enzyme activity
NeuropharmacologyPotential interactions with neurotransmitter systems
AntimicrobialEfficacy against various microbial strains
AnticancerActivity against cancer cell lines

Case Studies

Several studies have reported on the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Anti-inflammatory Studies :
    • A study demonstrated that modifications in the piperidine structure could significantly alter pharmacological profiles, enhancing anti-inflammatory properties. The compound's dual substitution pattern on the benzene ring may improve its interaction with biological targets compared to other analogs .
  • Neuropharmacological Research :
    • Investigations into related compounds have revealed their ability to modulate neurotransmitter receptors, suggesting that this compound may also affect neurochemical pathways .
  • Anticancer Activity :
    • Research on piperidine derivatives has shown promising results in inhibiting tumor growth in various cancer models. For example, compounds structurally related to this compound demonstrated significant cytotoxicity against human tumor xenografts .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific substitutions on the piperidine ring can enhance biological activity. The presence of the chlorobenzyl group is particularly noteworthy for increasing binding affinity to target enzymes.

Table 2: Structure-Activity Relationship Findings

Compound NameStructural FeaturesBiological Activity
Piperidine-4-carboxylic acidBasic piperidine structureFound in medications
1-(2-Chlorobenzyl)piperidine-4-carboxylic acidChlorobenzyl substitutionAnti-inflammatory effects
1-(3-Chlorobenzyl)piperidine-4-carboxylic acidSimilar chlorinated benzyl groupVarying degrees of enzyme inhibition

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c14-11-4-2-1-3-10(11)9-13(12(16)17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,17)

InChI Key

FTYOQKRMIXCPGG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.